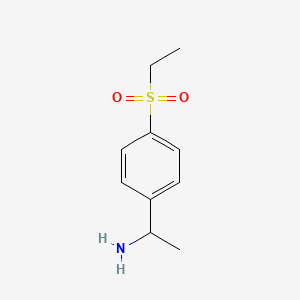
1-(4-Ethylsulfonylphenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(4-Ethylsulfonylphenyl)ethanamine is a derivative of ethylamine where the ethyl group is further modified with a sulfonyl functional group attached to a phenyl ring. This structure suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related compounds has been demonstrated in the literature. For instance, the synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines involves stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines, which results in the formation of N-substituted 1-(2-pyridinyl)ethylamines with inversion of configuration . Similarly, the synthesis of 2-(4-fluorophenylsulfonyl) ethylamine is achieved through a Gabriel synthesis starting from ethanolammonia, involving substitution, oxidation, hydrazine, and acidification steps . These methods could potentially be adapted for the synthesis of 1-(4-Ethylsulfonylphenyl)ethanamine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 1-(4-Ethylsulfonylphenyl)ethanamine would consist of an ethylamine backbone with a sulfonyl group attached to a phenyl ring at the para position. The presence of the sulfonyl group could influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with other molecules. The stereochemistry of the compound would also be an important factor to consider, as seen in the synthesis of chiral amines .
Chemical Reactions Analysis
The chemical reactivity of 1-(4-Ethylsulfonylphenyl)ethanamine would likely be influenced by the presence of the sulfonyl and amino groups. The sulfonyl group is typically a good leaving group, which could facilitate nucleophilic substitution reactions. The amino group could engage in various reactions, such as the formation of imines or participation in reductive amination processes. The compound's reactivity could be explored further by examining the reactions of similar sulfonyl-containing amines .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 1-(4-Ethylsulfonylphenyl)ethanamine are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of aromatic amines with sulfonyl substituents. These might include moderate to high solubility in polar solvents, potential for hydrogen bonding due to the amino group, and a relatively high boiling point due to the presence of the sulfonyl group. The compound's optical properties could also be of interest, especially if chiral centers are present, as demonstrated by the optical resolution of related compounds .
Applications De Recherche Scientifique
Pyrolysis and Decomposition Studies
- Chemical Decomposition Pathways: A computational study explored the decomposition mechanisms of ethylamine, related to the family of compounds including 1-(4-Ethylsulfonylphenyl)ethanamine. It investigated the pyrolysis of second-stage cracking products and found that 1,3-proton shift is a probable pathway for the decomposition of ethanimine, a component structurally related to 1-(4-Ethylsulfonylphenyl)ethanamine (Almatarneh et al., 2016).
Applications in Drug Synthesis
- Synthesis of Antiamoebic Agents: N-substituted ethanamines, a group to which 1-(4-Ethylsulfonylphenyl)ethanamine belongs, have been used in synthesizing chalcones showing antiamoebic activity. This research highlights the potential of such compounds in medicinal chemistry (Zaidi et al., 2015).
- Role in Creating Apremilast: A study described the synthesis of Apremilast, an oral medication for psoriasis, where a similar compound, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, was used. This suggests the relevance of structurally similar compounds in pharmaceutical synthesis (Shan et al., 2015).
Synthesis of Diverse Compounds
- Diverse Compound Synthesis: A rhodium-catalyzed hydrosilylation of N-sulfonyl-1,2,3-triazoles led to the formation of various compounds, including ethanamine derivatives. This process underscores the versatility of ethanamine structures in chemical synthesis (Wang et al., 2015).
Metal-Free Chemical Reactions
- Metal-Free Cycloaddition Reactions: Research demonstrated a metal-free direct [2+2] cycloaddition reaction using ethanamine derivatives, showcasing an innovative approach in organic synthesis without the need for metals (Alcaide et al., 2015).
Antioxidant Activity Studies
- Antioxidant Properties: A study on new trisubstituted triazoles derived from ethanamine showed significant antioxidant activities. This suggests the potential of ethanamine derivatives in developing antioxidants (Sancak et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-ethylsulfonylphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-3-14(12,13)10-6-4-9(5-7-10)8(2)11/h4-8H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECBAIJATAJPMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Ethanesulfonyl)phenyl]ethan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

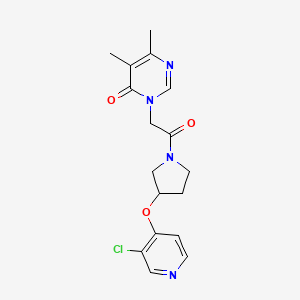
![ethyl 2-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate](/img/structure/B2531790.png)
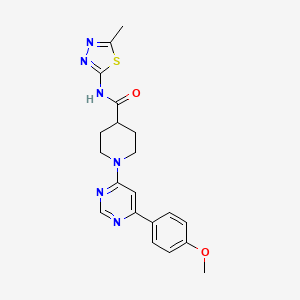

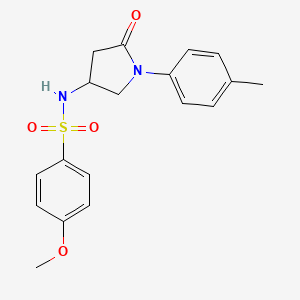


![(E)-3-(furan-2-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2531797.png)
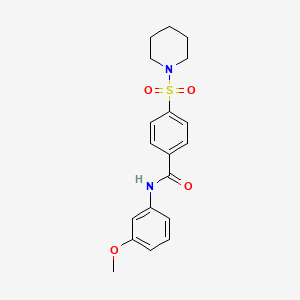
![4-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2531800.png)
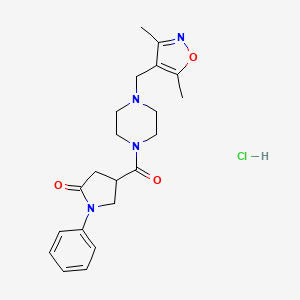
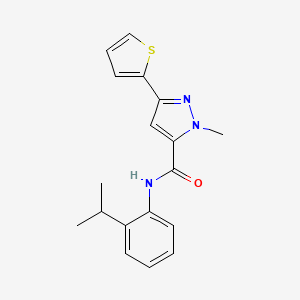
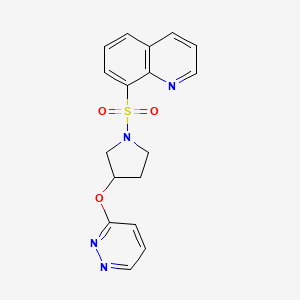
![6-Methoxy-2-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]iminochromene-3-carboxamide](/img/structure/B2531810.png)